molecular formula C11H23N3O2S B12110212 2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide

2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide

Cat. No.: B12110212
M. Wt: 261.39 g/mol
InChI Key: FMHTVEOMIPKKJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bombesin 13-14 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of Bombesin 13-14 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bombesin 13-14 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bombesin 13-14 and its analogs have a wide range of scientific research applications:

Mechanism of Action

Bombesin 13-14 exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, these receptors activate intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR) . These pathways are involved in processes such as cell proliferation, differentiation, and secretion .

Comparison with Similar Compounds

Bombesin 13-14 is compared with other bombesin-like peptides, such as:

Uniqueness

Bombesin 13-14 is unique due to its specific sequence and receptor binding properties, making it a valuable tool for studying bombesin receptor interactions and developing targeted therapies .

Properties

IUPAC Name

2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHTVEOMIPKKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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